molecular formula C19H13Cl2N3O2S B2772098 (Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 488089-93-6

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2772098
CAS No.: 488089-93-6
M. Wt: 418.29
InChI Key: BKYCXKLVBOELFU-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S and its molecular weight is 418.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Research has highlighted the synthesis of 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR. These compounds were synthesized through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, with further modifications to enhance their efficacy (Horishny, Arshad, & Matiychuk, 2021).
  • Another study focused on 4-thiazolidinone derivatives synthesized from 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides, investigating their anti-inflammatory activity. These compounds have demonstrated significant anti-exudative activity, suggesting their potential as new non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).

Antibacterial Activity

  • The novel oxazolidinone antibacterial agents, with reduced activity against monoamine oxidase A (MAO-A), were identified as promising due to their improved safety profile. These findings could pave the way for the development of safer antibacterial agents, highlighting the importance of 1,2,3-triazoles as replacements for conventional acetamide functionality (Reck et al., 2005).

Additional Applications

  • The conversion of active pharmaceutical ingredient hydrates to their anhydrous forms in aqueous media was studied, indicating the potential for improved drug formulation and stability. This research is particularly relevant for pharmaceutical sciences, focusing on optimizing drug forms for enhanced efficacy and shelf-life (Petrova et al., 2009).

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-14-8-4-5-11(16(14)21)9-15-18(26)24(12-6-2-1-3-7-12)19(27-15)13(10-22)17(23)25/h1-8,15H,9H2,(H2,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYCXKLVBOELFU-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.